N-Formylkynurenine

Beschreibung

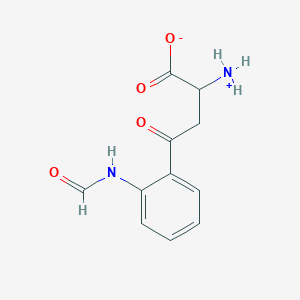

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHJHXPTQMMKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10862515 | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1022-31-7, 3978-11-8 | |

| Record name | N-Formylkynurenine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N'-Formylkynurenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334199 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-Formylkynurenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FORMYLKYNURENINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N'-Formylkynurenine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Formylkynurenine Synthesis from Tryptophan by IDO1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a pivotal heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By converting L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in modulating immune responses and has emerged as a significant therapeutic target, particularly in oncology and autoimmune diseases. The depletion of tryptophan and the accumulation of its downstream metabolites, collectively known as kynurenines, create a potent immunosuppressive microenvironment. This technical guide provides an in-depth examination of the biochemical synthesis of this compound by IDO1, including its enzymatic mechanism, kinetics, and the key signaling pathways it modulates. Furthermore, this document offers detailed experimental protocols for measuring IDO1 activity and quantifying its products, alongside a summary of key quantitative data to support research and development efforts in this field.

The Enzymatic Synthesis of this compound

IDO1 is a monomeric oxidoreductase that catalyzes the oxidative cleavage of the pyrrole ring of the indole moiety in tryptophan.[1][2] This reaction incorporates molecular oxygen across the 2,3-double bond of the indole ring to produce this compound (NFK).[3][4] The enzyme contains a ferrous heme cofactor in its active site, which is essential for its catalytic activity.[5]

The catalytic cycle involves the binding of both L-tryptophan and molecular oxygen (O2) to the heme iron within the active site, forming a ternary complex. While the precise mechanism is complex, it is understood to involve the formation of a ferryl intermediate. Following the oxidative ring cleavage, NFK is released. This product is then rapidly hydrolyzed by constitutively expressed arylformamidases in the cell to yield L-kynurenine.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Substrate Oxidation by Indoleamine 2,3-Dioxygenase: EVIDENCE FOR A COMMON REACTION MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Pathways: Targeting IDO1 and Other Tryptophan Dioxygenases for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

N-Formylkynurenine: A Pivotal Intermediate in Tryptophan Metabolism with Emerging Signaling Roles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylkynurenine (NFK) is the inaugural metabolite in the kynurenine pathway, the principal route of tryptophan catabolism in mammals. Traditionally viewed as a transient intermediate, recent scientific evidence has unveiled a more complex and multifaceted role for NFK. Beyond its enzymatic conversion to kynurenine, NFK participates in non-enzymatic reactions, forming adducts with cellular nucleophiles and suggesting a potential role in cellular signaling and redox homeostasis. This technical guide provides a comprehensive overview of the function of this compound in tryptophan metabolism, detailing its enzymatic regulation, involvement in signaling pathways, and its implications in health and disease. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of tryptophan metabolism and related therapeutic areas.

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with over 95% being channeled through the kynurenine pathway.[1] This intricate pathway is not merely a degradative route but is also a vital source of nicotinamide adenine dinucleotide (NAD+) and a producer of a host of bioactive molecules that modulate immunological and neurological functions.[2][3] The first and rate-limiting step of this pathway is the oxidative cleavage of the indole ring of tryptophan to produce this compound.[1][4] This reaction is catalyzed by two distinct heme-containing enzymes: indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). While historically considered a short-lived precursor to L-kynurenine, emerging research highlights that NFK's chemical reactivity allows it to participate in non-enzymatic pathways, expanding its functional significance.

The Canonical Kynurenine Pathway: Formation and Conversion of this compound

The initial step in the kynurenine pathway is the conversion of L-tryptophan to this compound. This oxidation reaction is catalyzed by either IDO1, IDO2, or TDO. IDO enzymes are widely distributed in extrahepatic tissues and are inducible by pro-inflammatory stimuli, whereas TDO is primarily found in the liver and is regulated by corticosteroids and tryptophan levels.

Following its formation, NFK is rapidly hydrolyzed by the enzyme arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine and formate. L-kynurenine then stands at a critical metabolic branchpoint, leading to the synthesis of several neuroactive and immunomodulatory compounds.

Enzymatic Regulation and Kinetics

The enzymes responsible for the formation and conversion of NFK are tightly regulated, influencing the overall flux of the kynurenine pathway. The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate affinity.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (min-1) | kcat/Km (min-1·µM-1) | Reference |

| IDO1 | Human | L-Tryptophan | 20.90 ± 3.95 | Not Reported | Not Reported | |

| IDO2 | Human | L-Tryptophan | 6809 ± 917 | Not Reported | Not Reported | |

| Arylformamidase (KFase) | Drosophila melanogaster | This compound | 320 ± 60 | 1584 ± 267 | 4.95 |

A Non-Enzymatic Branch: this compound as a Reactive Molecule

Recent studies have illuminated a non-enzymatic fate for NFK, challenging the paradigm of its role as a simple metabolic intermediate. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This intermediate can rapidly form adducts with biological nucleophiles, most notably the thiol-containing antioxidants cysteine and glutathione.

This nucleophile-scavenging activity suggests a potential role for NFK in modulating cellular redox status and protecting against oxidative stress. The balance between the enzymatic conversion of NFK to kynurenine and its non-enzymatic reactions is likely influenced by the local concentrations of arylformamidase and cellular nucleophiles.

Signaling Pathways and Physiological Relevance

The dual fate of this compound, leading to either the canonical kynurenine pathway or to nucleophile adducts, has significant implications for cellular signaling.

The Kynurenine Pathway Signaling

The downstream metabolites of the kynurenine pathway, originating from the enzymatic conversion of NFK, are well-established signaling molecules. For instance, kynurenine itself can activate the aryl hydrocarbon receptor (AhR), a transcription factor involved in immune regulation. Other metabolites have neurotoxic or neuroprotective effects.

This compound Adducts and Potential Signaling

The formation of NFK-glutathione and NFK-cysteine adducts represents a novel signaling modality. The consumption of cellular glutathione, a key antioxidant, through adduction with NFK-CKA could impact redox-sensitive signaling pathways. Further research is required to elucidate the specific biological activities of these NFK adducts and their role in cellular communication.

Mandatory Visualizations

Diagram 1: The Central Role of this compound in Tryptophan Metabolism

References

- 1. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Glutathione biosynthesis is a metabolic vulnerability in PI3K/Akt-driven breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Initial Characterization of N-Formylkynurenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylkynurenine (NFK) is a pivotal intermediate in the catabolism of the essential amino acid L-tryptophan. For decades, NFK was largely considered a transient and relatively inconsequential precursor to L-kynurenine. However, recent discoveries have shed new light on its reactivity and potential biological significance, challenging this canonical view. This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies related to NFK, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Discovery and Biochemical Context

The discovery of this compound is intrinsically linked to the elucidation of the kynurenine pathway, the principal route of tryptophan degradation in mammals, accounting for over 95% of its metabolism. This pathway is initiated by the oxidative cleavage of the indole ring of tryptophan, a reaction catalyzed by two distinct heme-containing dioxygenase enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[1][2] This initial, rate-limiting step yields this compound.[3][4]

TDO is primarily expressed in the liver and is responsible for regulating systemic tryptophan levels.[5] In contrast, IDO (with its isoforms IDO1 and IDO2) is more widely distributed in extrahepatic tissues, including the brain, and is notably induced by pro-inflammatory cytokines such as interferon-γ (IFN-γ). The differential expression and regulation of these enzymes underscore the diverse physiological and pathological roles of the kynurenine pathway, from immune modulation to neurotransmission.

Following its formation, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. L-kynurenine then serves as a central branch point for the synthesis of several neuroactive and immunomodulatory downstream metabolites.

Biochemical Characterization and Properties

This compound is a formylated derivative of kynurenine, with the chemical formula C₁₁H₁₂N₂O₄ and a molar mass of 236.227 g·mol⁻¹.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₂N₂O₄ | |

| Molar Mass | 236.227 g·mol⁻¹ | |

| Systematic IUPAC Name | (2S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |

| CAS Number | 3978-11-8 | |

| Appearance | Solid | |

| Absorbance Maximum (λmax) | ~321 nm |

Quantitative Data

Precise quantification of NFK in biological matrices is challenging due to its transient nature and low physiological concentrations. It is rapidly converted to kynurenine, and its levels are reported to be less than 1 µM in mammalian blood.

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism | Km | kcat | Reference(s) |

| Human IDO1 | L-Tryptophan | Human | 20.90 ± 3.95 µM | Not Reported | |

| Human IDO2 | L-Tryptophan | Human | 6809 ± 917 µM | Not Reported | |

| Human TDO | L-Tryptophan | Human | Similar to D-Trp | Not Reported | |

| Human TDO | D-Tryptophan | Human | Similar to L-Trp | 10-fold lower than L-Trp | |

| Kynurenine Formamidase | N-Formyl-L-kynurenine | Drosophila melanogaster | 0.32 ± 0.06 mM | 1584 ± 267 min⁻¹ | |

| Kynurenine Formamidase | N-Formyl-L-kynurenine | Mouse (recombinant) | 180-190 µM | 42 µmol/min/mg |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of NFK involves the formylation of commercially available L-kynurenine.

Protocol: Synthesis of this compound

-

Reagents: L-kynurenine, Formic acid, Acetic anhydride, Diethyl ether, Absolute ethanol.

-

Procedure: a. Prepare a formylating mixture by combining acetic anhydride and formic acid on ice, then allowing it to warm to room temperature. b. Dissolve L-kynurenine in formic acid. c. Add the formylating mixture to the L-kynurenine solution. d. Allow the reaction to proceed overnight at room temperature. e. Precipitate the product by adding a large excess of diethyl ether and cooling on ice. f. Decant the ether and wash the precipitate with absolute ethanol.

-

Purification: The crude NFK can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC). The purity of the final product should be assessed by analytical HPLC and mass spectrometry.

Enzymatic Assay for IDO1 Activity

The activity of IDO1 can be determined by measuring the production of its downstream product, kynurenine, after the hydrolysis of NFK.

Protocol: In Vitro IDO1 Activity Assay

-

Reagents:

-

Assay Buffer: 50 mM Potassium phosphate buffer (pH 6.5)

-

L-Tryptophan (substrate)

-

Ascorbate (reducing agent)

-

Methylene blue (electron carrier)

-

Catalase (to remove H₂O₂)

-

Recombinant human IDO1 enzyme or cell/tissue lysate

-

30% (w/v) Trichloroacetic acid (TCA) (to stop the reaction)

-

-

Procedure: a. Prepare a reaction mixture containing the assay buffer, ascorbate, methylene blue, catalase, and L-tryptophan. b. Initiate the reaction by adding the IDO1 enzyme source. c. Incubate at 37°C for a defined period (e.g., 30-60 minutes). d. Stop the reaction by adding TCA. e. Incubate at 50-65°C for 30 minutes to hydrolyze NFK to kynurenine. f. Centrifuge to pellet precipitated proteins. g. Analyze the supernatant for kynurenine concentration using HPLC or a colorimetric assay.

Quantification of this compound by HPLC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of NFK in biological samples.

Protocol: Sample Preparation and HPLC-MS/MS Analysis

-

Sample Preparation (for plasma/serum): a. To 100 µL of plasma or serum, add an internal standard (e.g., a stable isotope-labeled NFK). b. Precipitate proteins by adding a solvent like methanol or an acid like TCA. c. Vortex and centrifuge to pellet the proteins. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the dried extract in the initial mobile phase for injection.

-

HPLC-MS/MS Analysis: a. Chromatographic Separation:

- Column: C18 reversed-phase column.

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

- Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. b. Mass Spectrometric Detection:

- Ionization Mode: Electrospray ionization (ESI) in positive mode.

- Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for NFK and its internal standard.

Signaling Pathways and Biological Roles

The Canonical Kynurenine Pathway

The primary fate of NFK is its rapid conversion to L-kynurenine, which then enters a complex metabolic network with significant physiological consequences. Kynurenine can be metabolized via three main branches, leading to the production of neuroprotective kynurenic acid, the neurotoxic 3-hydroxykynurenine and quinolinic acid, and anthranilic acid. The balance between these branches is crucial for maintaining neuronal health and immune homeostasis. Notably, kynurenine itself can act as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in regulating immune responses. There is limited evidence to suggest that NFK directly activates the AHR.

A Non-Enzymatic Branch of the Kynurenine Pathway

Recent research has uncovered a novel, non-enzymatic fate for NFK. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a reactive electrophilic intermediate, NFK-carboxyketoalkene. This intermediate rapidly forms adducts with biological nucleophiles, such as the antioxidants cysteine and glutathione. This discovery suggests that NFK may have a role in modulating cellular redox status, independent of its conversion to kynurenine. The balance between the enzymatic hydrolysis of NFK to kynurenine and this non-enzymatic pathway appears to be regulated by the presence of hydrolases, which are abundant in serum.

Experimental Workflow for NFK Characterization

The characterization of NFK involves several key experimental stages, from its synthesis or isolation to its quantification and the assessment of its biological context.

Conclusion

This compound, once viewed as a simple intermediate, is emerging as a molecule with complex chemistry and potentially significant, though indirect, biological roles. Its position as the first metabolite in the kynurenine pathway places it at a critical control point for a cascade of bioactive molecules. The discovery of its non-enzymatic reactivity opens new avenues for research into its contribution to cellular homeostasis and pathology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the multifaceted nature of this compound and its implications for human health and disease.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Activated Tryptophan-Kynurenine metabolic system in the human brain is associated with learned fear - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Kynurenine Pathway, Aryl Hydrocarbon Receptor, and Alzheimer’s Disease [mdpi.com]

N-Formylkynurenine as a key intermediate in tryptophan catabolism.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The catabolism of the essential amino acid L-tryptophan is a critical metabolic process, with over 95% being channeled through the kynurenine pathway.[1] This pathway is not merely a degradative route but a vital source of bioactive metabolites that play crucial roles in immune regulation, neurotransmission, and cellular energy production, culminating in the synthesis of nicotinamide adenine dinucleotide (NAD+).[1][2] At the very entrance to this pathway stands N-formylkynurenine (NFK), the direct product of tryptophan oxidation. Though often viewed as a transient intermediate, NFK is the gatekeeper metabolite, and its formation is the rate-limiting step of the entire cascade.[3] This guide provides a detailed technical overview of this compound, covering its enzymatic regulation, physiological and pathological significance, and the experimental protocols essential for its study.

Biochemistry of this compound

This compound is formed through the oxidative cleavage of the indole ring of L-tryptophan. This reaction is catalyzed by two distinct, heme-containing dioxygenase enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO).[4]

-

Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is responsible for regulating systemic tryptophan levels under basal physiological conditions.

-

Indoleamine 2,3-dioxygenase (IDO1 and IDO2): IDO1 is an extrahepatic enzyme expressed in a wide range of tissues and immune cells. Its expression is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), positioning it as a key regulator of immune responses. IDO2 is another isoform, but its catalytic activity is significantly lower than IDO1's.

Following its synthesis, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. L-kynurenine then serves as the central branch-point metabolite for the remainder of the pathway.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate affinity of the core enzymes involved in NFK metabolism are critical for understanding the flux through the kynurenine pathway. The following table summarizes key kinetic parameters for these enzymes from various species.

| Enzyme | Species | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| IDO1 | Human | L-Tryptophan | 19 - 20.9 | 8.2 - 8.3 | |

| TDO | Human | L-Tryptophan | 132 - 400 | 0.54 | |

| Kynurenine Formamidase | Mouse | This compound | 180 - 190 | 42 (µmol/min/mg) | |

| Kynurenine Formamidase | Drosophila melanogaster | This compound | 320 | 26.4 |

Signaling Pathways and Metabolic Flow

The conversion of tryptophan to kynurenine via NFK is a tightly regulated process central to cellular metabolism and immune signaling.

Physiological and Pathological Roles

The flux of tryptophan through NFK has profound implications for health and disease.

-

Immune Tolerance: In the context of inflammation, IFN-γ-induced IDO1 activity leads to local tryptophan depletion and the production of kynurenine and its derivatives. This microenvironment suppresses T-cell proliferation and promotes the generation of regulatory T-cells (Tregs), establishing a state of immune tolerance. This mechanism is crucial in preventing autoimmune reactions and maintaining fetal tolerance during pregnancy, but it can be co-opted by cancer cells to evade immune destruction.

-

Ocular Lens Physiology and Cataractogenesis: Kynurenine pathway metabolites, including 3-hydroxykynurenine derived from kynurenine, act as endogenous UV filters in the human eye lens, protecting it from photodamage. However, the accumulation and subsequent oxidative modification of these metabolites are implicated in the cross-linking of lens crystallin proteins, contributing to lens opacification and the development of age-related cataracts.

-

Neurological Function: Dysregulation of the kynurenine pathway is linked to several neurodegenerative and psychiatric disorders. Downstream metabolites of kynurenine can be either neuroprotective (e.g., kynurenic acid) or neurotoxic (e.g., quinolinic acid), and an imbalance in their production can contribute to excitotoxicity and neuronal damage.

-

Non-Enzymatic Reactivity: Recent research challenges the view of NFK as merely a transient precursor. Under physiological conditions, NFK can deaminate to form an electrophilic intermediate that rapidly forms adducts with nucleophiles like cysteine and glutathione. This suggests a potential role for NFK in scavenging nucleophiles and modifying proteins, adding another layer of complexity to its biological function.

Experimental Protocols

Accurate measurement of NFK and the activity of related enzymes is paramount for research in this field.

Quantification of this compound and Kynurenine by HPLC

This protocol provides a method for the simultaneous quantification of tryptophan and kynurenine in cell culture supernatants or cell extracts using reverse-phase high-performance liquid chromatography (HPLC) with a UV or diode array detector.

A. Sample Preparation (from Cultured Cells)

-

Cell Collection: For adherent cells, wash with PBS and detach. For suspension cells, collect the entire culture. A minimum of 1 x 10⁶ cells is recommended.

-

Separation: Centrifuge the cell suspension at 2,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant (spent culture media) and store at -80°C until analysis.

-

Cell Pellet Lysis (for intracellular metabolites):

-

Wash the cell pellet with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., 50% methanol / 50% 3 mM PIPES-3 mM EDTA, pH 7.4).

-

Vortex vigorously for 1 minute and incubate on ice for 10-15 minutes.

-

Centrifuge at 21,000 x g at 4°C for 10 minutes.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Protein Precipitation (for media or lysates):

-

To 100 µL of sample, add 50 µL of 10% (w/v) trichloroacetic acid (TCA).

-

Vortex vigorously for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

-

B. HPLC Analysis

-

HPLC System: An HPLC system equipped with a UV or diode array detector and a C18 reverse-phase column (e.g., 50 x 2.1 mm, 3 µm particle size) is required.

-

Mobile Phase: Prepare an isocratic mobile phase of 15 mM potassium phosphate buffer (pH 6.4) containing 2.7% (v/v) acetonitrile. Filter and degas the mobile phase before use.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 - 20 µL

-

Detection Wavelengths: Monitor absorbance at ~321 nm for this compound and ~360 nm for L-kynurenine.

-

-

Quantification:

-

Prepare a standard curve by running known concentrations of pure NFK and L-kynurenine standards.

-

Calculate the concentration in unknown samples by comparing their peak areas to the standard curve.

-

IDO1/TDO Enzyme Activity Assay (Colorimetric/Fluorometric)

This protocol outlines a general method for determining IDO1 or TDO activity in cell or tissue lysates. The principle involves incubating the lysate with L-tryptophan and cofactors, then measuring the product, NFK or its hydrolyzed form, kynurenine.

A. Lysate Preparation

-

Homogenization: Homogenize ~50 mg of tissue or a pellet of ~5 x 10⁶ cells in 500 µL of ice-cold IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5). A Dounce homogenizer is recommended.

-

Lysis: Vortex the homogenate for 30 seconds and incubate on ice for 5-10 minutes.

-

Clarification: Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Collect the supernatant, which contains the cytosolic enzyme fraction. Keep on ice. Determine the protein concentration using a standard method (e.g., Bradford assay).

B. Enzymatic Reaction

-

Reaction Mixture Preparation: Prepare a reaction mixture in a 96-well plate. For each 100 µL final reaction volume, the mixture typically contains:

-

Buffer: 50 mM Potassium Phosphate, pH 6.5

-

Substrate: 100-400 µM L-Tryptophan

-

Cofactors: 20 mM Ascorbic Acid, 10 µM Methylene Blue, 100 µg/mL Catalase

-

-

Initiation: Add 50-100 µg of lysate protein to the reaction mixture to start the reaction. Include a "no-enzyme" background control.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

C. Product Detection

-

Method 1: Direct NFK Detection (Absorbance)

-

Monitor the increase in absorbance directly at 321 nm, which is characteristic of NFK. This method is continuous but may have lower sensitivity.

-

-

Method 2: Kynurenine Detection after Hydrolysis (Colorimetric)

-

Termination: Stop the reaction by adding 20 µL of 30% (w/v) TCA.

-

Hydrolysis: Incubate the plate at 50-60°C for 30 minutes to hydrolyze NFK to kynurenine.

-

Centrifugation: Centrifuge the plate to pellet precipitated protein.

-

Color Development: Transfer the supernatant to a new plate and add an equal volume of Ehrlich's reagent (e.g., 2% p-dimethylaminobenzaldehyde in glacial acetic acid).

-

Measurement: After a color change (yellow), measure the absorbance at 480-492 nm.

-

-

Method 3: Kynurenine Detection (Fluorometric)

-

Termination & Development: Stop the reaction and add a proprietary fluorogenic developer solution that reacts specifically with NFK to produce a highly fluorescent product.

-

Incubation: Incubate according to the manufacturer's instructions (e.g., 3 hours at 45°C).

-

Measurement: Measure fluorescence at Ex/Em = 402/488 nm.

-

D. Calculation

-

Create a standard curve using known concentrations of NFK or kynurenine.

-

Calculate the amount of product formed in the enzymatic reaction.

-

Express enzyme activity as pmol/min/mg protein or similar units.

Experimental Workflow Visualization

A typical workflow for assessing IDO1 activity in cultured cells involves cell treatment, sample preparation, the enzymatic reaction, and final detection.

Conclusion

This compound, as the inaugural metabolite of the kynurenine pathway, holds a position of strategic importance in tryptophan metabolism. Its formation by IDO1 and TDO is the principal regulatory checkpoint controlling the flow of tryptophan into a cascade of immunologically and neurologically active compounds. Understanding the biochemistry of NFK and the enzymes that govern its turnover is fundamental for researchers in immunology, oncology, and neuroscience. The development of robust experimental methods to quantify NFK and measure enzyme activity is critical for elucidating the pathway's role in disease and for the discovery of novel therapeutic agents targeting this crucial metabolic hub.

References

- 1. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 4. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

The chemical structure and properties of N-Formylkynurenine.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Formylkynurenine (NFK) is a pivotal intermediate in the kynurenine pathway, the primary route of tryptophan catabolism. Historically viewed as a transient precursor to kynurenine, recent research has unveiled its broader significance in physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and biological activities of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its analysis and the assessment of related enzyme activities, and visualizations of key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of tryptophan metabolism and its implications for drug discovery and development.

Chemical Structure and Properties

This compound is a derivative of the amino acid kynurenine, featuring a formyl group attached to the amino group of the anthraniloyl moiety. Its systematic IUPAC name is 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid[1] |

| Molecular Formula | C₁₁H₁₂N₂O₄[1] |

| Molecular Weight | 236.22 g/mol [1] |

| CAS Number | 1022-31-7[1] |

| SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Physical State | Solid | PubChem |

| Melting Point | 169-170 °C | ChemicalBook |

| Water Solubility | 1.05 g/L (Predicted) | HMDB |

| Solubility | Soluble in DMSO and methanol | BPS Bioscience |

| pKa (Strongest Acidic) | 1.65 (Predicted) | HMDB |

| pKa (Strongest Basic) | 8.96 (Predicted) | HMDB |

| LogP | -1.8 (Predicted) | HMDB |

| Stability | Hygroscopic; protect from light. Unstable in the presence of trichloroacetic acid, which hydrolyzes it to kynurenine. | BPS Bioscience, bioRxiv |

Spectroscopic Data

Spectroscopic data are essential for the identification and quantification of this compound.

| Spectroscopic Technique | Data |

| UV-Vis Absorption | Exhibits an absorption peak at approximately 321 nm. In water, the absorption spectrum of NFK shows a distinct peak around this wavelength. |

| Fluorescence | Fluorescence emission peaks are observed between 400 and 440 nm upon excitation at 320 nm. |

| Mass Spectrometry | In positive electrospray ionization (ESI-MS), the protonated molecule [M+H]⁺ is observed at m/z 237. Fragmentation of this ion can lead to characteristic product ions. |

| ¹H NMR | Predicted ¹H NMR spectra in D₂O are available in public databases such as the Human Metabolome Database (HMDB). |

| ¹³C NMR | Predicted ¹³C NMR spectra in D₂O are also available in public databases. |

Biosynthesis and Metabolism

This compound is the initial product of tryptophan breakdown via the kynurenine pathway.

Biosynthesis

The formation of this compound is the first and rate-limiting step in the kynurenine pathway. This reaction involves the oxidative cleavage of the indole ring of L-tryptophan and is catalyzed by two heme-containing dioxygenase enzymes:

-

Indoleamine 2,3-dioxygenase (IDO1 and IDO2): Found in a wide range of tissues and immune cells.

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver.

The expression and activity of these enzymes are tightly regulated, particularly IDO1, which is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

Figure 1: Enzymatic conversion of L-Tryptophan to this compound.

Metabolism

This compound is rapidly metabolized to L-kynurenine through the action of kynurenine formamidase (also known as arylformamidase). This enzyme hydrolyzes the formyl group, releasing formate. L-kynurenine then serves as a central branch point for the remainder of the kynurenine pathway, leading to the production of several neuroactive and immunomodulatory molecules.

Figure 2: Hydrolysis of this compound to L-Kynurenine.

Non-Enzymatic Reactions

Recent studies have highlighted that this compound can undergo non-enzymatic transformations, particularly under physiological conditions. In a neutral to slightly alkaline environment, NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This reactive species can rapidly form adducts with nucleophiles such as cysteine and glutathione. This suggests a novel, non-enzymatic branch of the kynurenine pathway, the biological significance of which is an active area of research.

References

The Ephemeral Intermediate: A Technical Guide to the History and Biochemical Investigation of N-Formylkynurenine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Formylkynurenine (NFK) is a critical, albeit transient, intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1][2] Accounting for the degradation of over 95% of dietary tryptophan not utilized for protein synthesis, this pathway is integral to a multitude of physiological and pathological processes.[2] Historically overshadowed by its more stable downstream metabolites, NFK has emerged as a key molecule of interest in its own right, with its formation representing a pivotal control point in the kynurenine pathway. This technical guide provides an in-depth exploration of the history of NFK research, its biochemical significance, and detailed methodologies for its study, tailored for researchers, scientists, and professionals in drug development.

The History of this compound Research: From Obscurity to a Central Role

The journey of this compound in the annals of biochemistry began with the broader elucidation of the tryptophan metabolic pathway. Early studies in the mid-20th century identified kynurenine as a key intermediate in tryptophan degradation. It was later established that the conversion of tryptophan to kynurenine proceeds via the formation of an initial, unstable product: this compound.

The discovery of the enzymes responsible for NFK's synthesis, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), was a landmark in understanding the regulation of the kynurenine pathway.[3][4] These heme-containing dioxygenases catalyze the oxidative cleavage of the indole ring of tryptophan, incorporating both atoms of molecular oxygen to form NFK. TDO is primarily expressed in the liver and is involved in regulating systemic tryptophan levels, while IDO is more widely distributed and is induced by pro-inflammatory stimuli, playing a crucial role in immune modulation.

The subsequent characterization of kynurenine formamidase, the enzyme that rapidly hydrolyzes NFK to kynurenine and formate, further illuminated the transient nature of NFK. For a considerable period, NFK was viewed merely as a fleeting precursor to kynurenine. However, with the growing appreciation of the kynurenine pathway's involvement in a spectrum of diseases—including neurodegenerative disorders, cancer, and autoimmune conditions—research focus has intensified on the initial steps of the pathway, bringing NFK into the spotlight. Recent studies have even challenged the canonical view of NFK as a simple intermediate, suggesting it may have its own biological activities and can undergo non-enzymatic reactions with other biomolecules.

Data Presentation: Quantitative Insights into this compound Biochemistry

Quantitative data for this compound itself is notably scarce in the literature due to its inherent instability and rapid enzymatic conversion to kynurenine. Its concentration in biological fluids is typically very low, often below 1 µM in mammalian blood. However, the kinetic parameters of the enzymes governing its formation and degradation provide crucial insights into the flux through the kynurenine pathway.

| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Human (recombinant) | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | |

| Tryptophan 2,3-dioxygenase (TDO) | Cupriavidus metallidurans | L-Tryptophan | - | - | |

| Kynurenine Formamidase | Drosophila melanogaster | This compound | 320 ± 60 | 26.4 ± 4.5 (1584 min-1) | |

| Kynurenine Formamidase | Mouse (recombinant) | This compound | 190 | - |

Experimental Protocols: Methodologies for this compound Research

The accurate measurement of this compound is challenging due to its instability. Proper sample handling and robust analytical methods are paramount.

Protocol 1: Sample Preparation for NFK Stability

This protocol is crucial for preventing the degradation of NFK during sample processing.

Materials:

-

Biological sample (e.g., plasma, cell culture supernatant)

-

Potassium phosphate buffer (400 mM, pH 6.9)

-

Dry ice or -80°C freezer

Procedure:

-

Immediately after collection, place the biological sample on ice.

-

To stabilize the pH and prevent NFK degradation, add 400 mM potassium phosphate buffer (pH 6.9) to the sample to a final concentration of 20-30 mM.

-

Vortex the sample gently.

-

Immediately freeze the sample on dry ice or in a -80°C freezer until analysis.

Note: Avoid using strong acids like trichloroacetic acid for protein precipitation if accurate NFK quantification is desired, as it can hydrolyze NFK to kynurenine.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of NFK.

1. Sample Preparation (Protein Precipitation):

-

Thaw the stabilized samples (from Protocol 1) on ice.

-

To 100 µL of sample, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated NFK).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute NFK, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for NFK and the internal standard. For NFK (C11H12N2O4, MW: 236.23 g/mol ), a potential transition could be m/z 237.1 -> m/z 146.1 (loss of the formylkynurenine side chain).

-

Optimization: Optimize MS parameters such as collision energy and cone voltage for maximum sensitivity.

-

3. Quantification:

-

Generate a standard curve using a certified this compound standard.

-

Calculate the concentration of NFK in the samples by interpolating their peak area ratios (NFK/internal standard) against the standard curve.

Protocol 3: In Vitro IDO1/TDO Enzyme Activity Assay

This assay measures the enzymatic production of kynurenine (as a stable surrogate for NFK) from tryptophan.

Materials:

-

Recombinant human IDO1 or TDO enzyme.

-

Reaction buffer: 50 mM potassium phosphate buffer (pH 6.5).

-

L-Tryptophan solution (substrate).

-

Ascorbic acid.

-

Methylene blue.

-

Catalase.

-

30% (w/v) Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well microplate reader.

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.

-

Add the IDO1 or TDO enzyme to the reaction mixture.

-

Initiate the reaction by adding L-tryptophan to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of 30% TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well.

-

Measure the absorbance at 490 nm.

-

Calculate the amount of kynurenine produced by comparing the absorbance to a standard curve of kynurenine.

Mandatory Visualizations

// Nodes Tryptophan [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Kynurenine [label="Kynurenine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Protein [label="Protein Synthesis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Downstream [label="Downstream Kynurenine\nMetabolites", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Tryptophan -> NFK [label="IDO1 / TDO"]; NFK -> Kynurenine [label="Kynurenine\nFormamidase"]; Tryptophan -> Serotonin; Tryptophan -> Protein; Kynurenine -> Downstream; } Tryptophan Catabolism Overview

// Nodes Fe3 [label="Enzyme-Fe(III)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fe2 [label="Enzyme-Fe(II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe2_Trp [label="Enzyme-Fe(II)\n-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Fe2_O2_Trp [label="Enzyme-Fe(II)\n-O2-Tryptophan", fillcolor="#FBBC05", fontcolor="#202124"]; Fe3_NFK [label="Enzyme-Fe(III)\n+ NFK", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fe3 -> Fe2 [label="Reduction"]; Fe2 -> Fe2_Trp [label="+ Tryptophan"]; Fe2_Trp -> Fe2_O2_Trp [label="+ O2"]; Fe2_O2_Trp -> Fe3_NFK [label="Oxidative\nCleavage"]; Fe3_NFK -> Fe3 [label="- NFK"]; } IDO/TDO Catalytic Cycle

// Nodes Sample [label="Biological Sample\n(Plasma, Serum, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stabilization [label="Stabilization\n(pH 6.9 Phosphate Buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; Extraction [label="Protein Precipitation\n& Extraction", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="Data Acquisition\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quant [label="Quantification\n(Standard Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sample -> Stabilization; Stabilization -> Extraction; Extraction -> LCMS; LCMS -> Data; Data -> Quant; } NFK Analytical Workflow

Conclusion

The study of this compound, once a mere footnote in the description of tryptophan metabolism, has evolved into a dynamic field of research with significant implications for human health and disease. While its transient nature presents analytical challenges, the development of sophisticated techniques has begun to unravel its complex biochemistry. For researchers and drug development professionals, a thorough understanding of NFK's history, its enzymatic regulation, and the precise methodologies for its investigation is essential. As our knowledge of the kynurenine pathway continues to expand, the ephemeral intermediate, this compound, is poised to remain a central focus in the quest for novel therapeutic strategies for a wide range of debilitating diseases.

References

- 1. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tryptophan-Catabolizing Enzymes – Party of Three [frontiersin.org]

- 3. Indoleamine dioxygenase and tryptophan dioxygenase activities are regulated through control of cell heme allocation by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

N-Formylkynurenine and its Link to Neuroactive Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The kynurenine pathway (KP) is the principal metabolic route for the essential amino acid tryptophan in mammals, accounting for over 95% of its degradation.[1] This complex cascade of enzymatic reactions produces a variety of bioactive metabolites, some of which have profound effects on the central nervous system (CNS). N-formylkynurenine is the initial, albeit labile, metabolite in this pathway, formed directly from the oxidative cleavage of tryptophan's indole ring.[2] Its rapid conversion to kynurenine marks a critical branching point that leads to the synthesis of both neuroprotective and neurotoxic compounds.[3] Dysregulation of the kynurenine pathway has been implicated in the pathophysiology of numerous neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases, making its components attractive targets for therapeutic intervention.[4][5] This technical guide provides a comprehensive overview of this compound's role in the kynurenine pathway, its enzymatic conversion, and its ultimate link to the production of neuroactive metabolites. It includes a compilation of quantitative data on metabolite levels in various disease states, detailed experimental protocols for key pathway enzymes, and visual representations of the core signaling pathways and experimental workflows.

The Kynurenine Pathway: A Central Route of Tryptophan Metabolism

The catabolism of tryptophan via the kynurenine pathway is initiated by the rate-limiting enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). These enzymes catalyze the oxidation of L-tryptophan to form this compound. This compound is then rapidly hydrolyzed by arylformamidase (also known as kynurenine formamidase) to yield L-kynurenine, the first stable intermediate of the pathway.

Kynurenine stands at a crucial metabolic crossroads, from which the pathway diverges into two main branches:

-

The Kynurenic Acid Branch (Neuroprotective): Kynurenine can be transaminated by kynurenine aminotransferases (KATs) to form kynurenic acid (KYNA). KYNA is an antagonist of ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor, and the α7-nicotinic acetylcholine receptor, giving it neuroprotective properties.

-

The Quinolinic Acid Branch (Neurotoxic): Alternatively, kynurenine can be hydroxylated by kynurenine 3-monooxygenase (KMO) to produce 3-hydroxykynurenine (3-HK). Subsequent enzymatic steps lead to the formation of quinolinic acid (QUIN), an NMDA receptor agonist that can induce excitotoxicity and neurodegeneration.

The balance between these two branches is critical for neuronal health, and a shift towards the quinolinic acid branch is often associated with neuroinflammatory and neurodegenerative conditions.

References

- 1. Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dynamic changes in metabolites of the kynurenine pathway in Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease: A systematic Review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The kynurenine pathway in neurodegenerative diseases: mechanistic and therapeutic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Lynchpin of Tryptophan Catabolism: A Technical Guide to the Biochemical Reactions of N-Formylkynurenine

For Researchers, Scientists, and Drug Development Professionals

N-Formylkynurenine (NFK) stands as a critical, yet often rapidly processed, intermediate in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[1][2] This technical guide provides an in-depth exploration of the core biochemical reactions of NFK, from its enzymatic formation to its subsequent enzymatic and non-enzymatic fates. This document is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative enzymatic data, and visual representations of the key signaling pathways and experimental workflows involving NFK.

Enzymatic Formation of this compound

The biosynthesis of NFK is the initial and rate-limiting step in the kynurenine pathway, catalyzed by a class of heme-containing dioxygenase enzymes.[3] These enzymes incorporate molecular oxygen into the indole ring of L-tryptophan, leading to the formation of NFK.

Key Enzymes and Their Characteristics

Three primary enzymes are responsible for the conversion of L-tryptophan to NFK:

-

Indoleamine 2,3-dioxygenase 1 (IDO1): An extrahepatic enzyme, IDO1 is widely expressed in various tissues and is a key player in immune regulation.[4][5] Its expression is significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).

-

Indoleamine 2,3-dioxygenase 2 (IDO2): A homolog of IDO1, IDO2 exhibits distinct kinetic properties and tissue distribution. While its precise physiological role is still under investigation, it is also implicated in immune responses.

-

Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver, TDO is crucial for regulating systemic tryptophan levels.

The enzymatic reaction is as follows:

L-Tryptophan + O₂ → N-Formyl-L-kynurenine

Quantitative Enzymatic Data

The kinetic parameters of these enzymes are crucial for understanding their efficiency and substrate affinity. The following table summarizes key kinetic data for human IDO1, IDO2, and TDO.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Reference(s) |

| Human IDO1 | L-Tryptophan | 19 - 20.9 | 8.2 - 8.3 | |

| Human IDO2 | L-Tryptophan | 6809 - 9400 | - | |

| Human TDO | L-Tryptophan | ~150 | - | |

| Human TDO | D-Tryptophan | ~150 | - |

Note: kcat values for IDO2 and TDO are not consistently reported in the literature under comparable conditions.

Enzymatic Degradation of this compound

NFK is rapidly hydrolyzed to L-kynurenine and formate by the enzyme kynurenine formamidase (also known as arylformamidase). This reaction is a critical step for the progression of the kynurenine pathway.

Kynurenine Formamidase

This enzyme is ubiquitously expressed and efficiently catalyzes the deformylation of NFK.

The reaction is as follows:

N-Formyl-L-kynurenine + H₂O → L-Kynurenine + Formate

Quantitative Enzymatic Data

| Enzyme | Species | Substrate | Km (mM) | kcat (min⁻¹) | Reference(s) |

| Kynurenine Formamidase | Drosophila melanogaster | N-Formyl-L-kynurenine | 0.32 | 1584 | |

| Kynurenine Formamidase | Mouse (recombinant) | N-Formyl-L-kynurenine | 0.18 - 0.19 | - |

Non-Enzymatic Reactions of this compound

Beyond its role as an enzymatic intermediate, NFK is a chemically reactive molecule that can undergo non-enzymatic transformations with significant biological implications.

Deamination and Adduct Formation

Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This intermediate can rapidly form covalent adducts with biological nucleophiles, most notably the thiol groups of cysteine and glutathione. This reaction can lead to the modification of proteins and the depletion of cellular antioxidants.

The rate of NFK deamination is pH-dependent, with an increased rate at alkaline pH.

Reaction Scheme:

This compound → [NFK-carboxyketoalkene] + Nucleophile (e.g., Cysteine, Glutathione) → NFK-Adduct

The reaction with thiols is rapid, with adduct formation occurring in under two minutes.

Signaling Pathways Involving Kynurenine Pathway Metabolites

Metabolites of the kynurenine pathway, including kynurenine itself (derived from NFK), are known to act as signaling molecules, influencing cellular processes through receptor activation.

Aryl Hydrocarbon Receptor (AHR) Signaling

Kynurenine is a known endogenous ligand for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. Upon binding, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby modulating their expression. This signaling pathway is implicated in immune regulation and cancer progression.

References

- 1. Structural and functional analyses of human tryptophan 2,3-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 3. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Purification and kinetic characterization of human indoleamine 2,3-dioxygenases 1 and 2 (IDO1 and IDO2) and discovery of selective IDO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Two Sides of Indoleamine 2,3-Dioxygenase 2 (IDO2) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: N-Formylkynurenine as a Biomarker for Neuroinflammatory Disorders

Introduction

N-formylkynurenine (NFK) is a critical intermediate metabolite in the kynurenine pathway, the primary route of tryptophan catabolism in mammals.[1] The initial and rate-limiting step of this pathway is the conversion of tryptophan to NFK, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO1 and IDO2) and tryptophan 2,3-dioxygenase (TDO).[2][3] NFK is typically rapidly hydrolyzed by kynurenine formamidase to form kynurenine.[2] The kynurenine pathway is increasingly recognized for its significant role in the pathophysiology of numerous neuroinflammatory and neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).[4]

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are potent inducers of IDO1, leading to an upregulation of the kynurenine pathway during inflammatory states. This activation results in the production of several neuroactive metabolites. Some of these metabolites, like quinolinic acid, are neurotoxic N-methyl-D-aspartate (NMDA) receptor agonists, while others, such as kynurenic acid, are NMDA receptor antagonists with neuroprotective properties. The imbalance in these metabolites is thought to contribute to the excitotoxicity, oxidative stress, and neuronal damage observed in neuroinflammatory conditions.

Given that the formation of NFK is the rate-limiting step in this pathway, its levels, though transient, can serve as a proximal biomarker of pathway activation, particularly IDO1 activity, which is closely linked to inflammation. Recent research also suggests that NFK may have biological functions independent of its conversion to kynurenine, potentially through non-enzymatic reactions with nucleophiles, highlighting its significance beyond being a mere intermediate.

Quantitative Data

Direct quantification of NFK in clinical samples is not commonly reported due to its rapid conversion to kynurenine. However, the activity of the initial step of the kynurenine pathway is often assessed by the kynurenine to tryptophan (K/T) ratio, which serves as a surrogate marker for IDO activity. The following table summarizes representative findings on the alterations of key kynurenine pathway metabolites in various neuroinflammatory disorders.

| Disease State | Analyte | Sample Type | Change vs. Control | Reference |

| Alzheimer's Disease | Tryptophan | Blood | Significantly Lower | |

| 3-Hydroxykynurenine | CSF | Lower | ||

| Kynurenine Pathway Metabolites | Brain | Overall Lower in EOAD | ||

| Amyotrophic Lateral Sclerosis (ALS) | Kynurenine Pathway Metabolites | Brain | Significantly Lower vs. FTD, EOAD, and Controls | |

| Anthranilic Acid & K/T Ratio | Brain | Consistently Lower | ||

| Frontotemporal Dementia (FTD) | Kynurenine Pathway Metabolites | Brain | Higher than ALS | |

| Huntington's Disease | Tryptophan | Blood | Significantly Lower | |

| Kynurenine | Blood | Lower | ||

| Parkinson's Disease | Tryptophan | Blood | Significantly Lower |

Experimental Protocols

Two primary methodologies for the detection and quantification of NFK and other kynurenine pathway metabolites are Liquid Chromatography-Mass Spectrometry (LC-MS) and immunoassays.

Protocol 1: Quantification of this compound and Related Metabolites by LC-MS/MS

This protocol provides a general framework for the analysis of kynurenine pathway metabolites in biological samples such as serum, plasma, or tissue homogenates.

1. Sample Preparation (Protein Precipitation)

-

Thaw samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 300 µL of the sample (e.g., serum).

-

Add 100 µL of an appropriate internal standard solution (e.g., donepezil at 100 ng/mL).

-

Add 1000 µL of ice-cold acetonitrile containing 0.1% (v/v) formic acid to precipitate proteins.

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 37°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase starting condition (e.g., 25:75 acetonitrile:water with 0.1% formic acid).

-

Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over several minutes is used to elute the analytes. The exact gradient should be optimized for the specific column and analytes.

-

Flow Rate: Dependent on the column dimensions (e.g., 300 nL/min for nanoLC or 0.2-0.5 mL/min for standard analytical LC).

-

Injection Volume: 5-30 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be determined by infusing pure standards. For example:

-

Tryptophan: 205.2 -> 146.2

-

Kynurenine: 209.1 -> 94.1

-

Kynurenic Acid: 190.2 -> 144.0

-

This compound (NFK): m/z = 237 (precursor ion)

-

-

Instrument Parameters: Optimize ion spray voltage, source temperature, and gas pressures according to the specific mass spectrometer manufacturer's guidelines.

-

3. Data Analysis

-

Integrate the peak areas for each analyte and the internal standard in the MRM chromatograms.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Generate a standard curve by running a series of known concentrations of each analyte.

-

Determine the concentration of the analytes in the samples by interpolating their peak area ratios from the standard curve.

Protocol 2: Immunological Detection of this compound in Protein Samples

This protocol is adapted from methodologies for detecting NFK in oxidized proteins using a specific polyclonal antiserum. This is a qualitative or semi-quantitative method.

1. Sample Preparation (for Western Blot)

-

Prepare protein lysates from cells or tissues in a suitable lysis buffer.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

2. SDS-PAGE and Electrotransfer

-

Separate the denatured protein samples on a polyacrylamide gel (e.g., 4-20% gradient gel) by electrophoresis.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (polyclonal anti-NFK antiserum) diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution must be empirically determined.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

4. Detection

-

Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for the recommended time.

-

Detect the chemiluminescent signal using an imaging system or X-ray film. The intensity of the bands corresponds to the amount of NFK-modified protein.

Mandatory Visualizations

References

- 1. This compound Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of the kynurenine metabolism pathway in inflammation-induced depression – Preclinical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Measurement of N-Formylkynurenine in Cell Culture Supernatants

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan catabolism.[1][2] This pathway is of significant interest in numerous research fields, including immunology, oncology, and neuroscience, due to its role in immune regulation and disease pathogenesis.[2][3] The enzymatic conversion of tryptophan to NFK is catalyzed by indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO).[3] The concentration of NFK in cell culture supernatants can serve as a direct indicator of IDO1 or TDO enzyme activity, providing valuable insights into cellular responses to various stimuli and the efficacy of therapeutic interventions targeting these enzymes.

This application note provides detailed protocols for the accurate and reliable quantification of NFK in cell culture supernatants using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, a protocol for the development of a custom Enzyme-Linked Immunosorbent Assay (ELISA) is outlined for high-throughput screening applications. Particular emphasis is placed on sample preparation techniques to ensure the stability of the labile NFK molecule.

Biological Pathway: Tryptophan Catabolism via the Kynurenine Pathway

The kynurenine pathway begins with the oxidation of tryptophan to this compound. This crucial first step is primarily regulated by the enzymes IDO1, which is expressed in a wide range of tissues and immune cells, and TDO, which is predominantly found in the liver. NFK is subsequently hydrolyzed by formamidases to produce kynurenine, which is then further metabolized into several neuroactive and immunomodulatory compounds.

Caption: The initial steps of the Kynurenine Pathway.

Experimental Protocols

The accurate measurement of NFK is challenged by its inherent instability in certain environments. Recent studies have shown that NFK can degrade or be non-enzymatically converted to other metabolites in cell culture media, and that sample preparation methods utilizing strong acids like trichloroacetic acid (TCA) can artificially hydrolyze NFK to kynurenine. Therefore, the following protocols have been optimized to mitigate these issues.

Sample Collection and Preparation

Proper sample handling is critical to preserve the integrity of NFK.

Workflow for Sample Preparation

Caption: Workflow for preparing supernatant samples.

Protocol:

-

Collection: At the desired time point, collect the cell culture supernatant and place it on ice.

-

Cell Removal: Centrifuge the supernatant at 300 x g for 5 minutes at 4°C to pellet any remaining cells or debris.

-

Protein Precipitation: Transfer the cleared supernatant to a new microcentrifuge tube. To 100 µL of supernatant, add 400 µL of ice-cold methanol.

-

Vortex: Vortex the mixture briefly to ensure thorough mixing.

-

Incubation: Incubate the samples at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.

-

Drying: Evaporate the supernatant to dryness using a gentle stream of nitrogen or a vacuum concentrator.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for the intended chromatographic analysis.

-

Analysis: The sample is now ready for analysis by HPLC-UV or LC-MS/MS.

Note on Stability: It is recommended to process samples immediately after collection. If storage is necessary, freeze the cleared supernatant at -80°C. Avoid multiple freeze-thaw cycles. The use of a phosphate buffer (e.g., 30 mM KH2PO4) can help maintain a neutral pH and improve NFK stability during sample processing.

Method 1: HPLC-UV for NFK Quantification

This method is suitable for laboratories without access to a mass spectrometer and for applications where high sensitivity is not a primary requirement.

Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

This compound analytical standard (commercially available from suppliers like LGC Standards and Sigma-Aldrich)

-

Mobile Phase A: 15 mM potassium phosphate buffer, pH 6.4

-

Mobile Phase B: Acetonitrile

-

HPLC-grade water, methanol, potassium phosphate monobasic and dibasic

Protocol:

-

Standard Curve Preparation: Prepare a stock solution of NFK in the mobile phase. Perform serial dilutions to create a standard curve ranging from approximately 1 µM to 100 µM.

-

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min

-

Isocratic Elution: 97.3% Mobile Phase A and 2.7% Mobile Phase B

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

-

Detection Wavelength: 321 nm (NFK exhibits an absorption peak around this wavelength)

-

Run Time: Approximately 10 minutes

-

-

Data Analysis: Integrate the peak area corresponding to NFK in both standards and samples. Construct a standard curve by plotting peak area against concentration. Determine the concentration of NFK in the samples from the standard curve.

Method 2: LC-MS/MS for High-Sensitivity NFK Quantification

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity.

Instrumentation and Reagents:

-

LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

-

C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (IS) for NFK (if available) or a structurally similar compound.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

LC-MS grade water, acetonitrile, and formic acid

Protocol:

-

Standard Curve and QC Preparation: Prepare a standard curve and quality control (QC) samples by spiking known concentrations of NFK into a matrix that mimics the cell culture medium. Add the internal standard at a fixed concentration to all standards, QCs, and samples.

-

Chromatographic Conditions:

-